N-(4-bromo-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a nitrile or carboxylic acid derivative under acidic or basic conditions.
Bromination: Introduction of the bromo group on the phenyl ring can be done using bromine or a brominating agent like N-bromosuccinimide (NBS).
Coupling reactions: The final step involves coupling the oxadiazole derivative with the bromo-substituted phenyl compound using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromo group can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amide or alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: Studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Biology: Used as a probe to study biological pathways and interactions.
Agriculture: Potential use as a pesticide or herbicide.
Materials Science: Investigated for its properties as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide
- N-(4-fluoro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide
- N-(4-iodo-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide
Uniqueness
N-(4-bromo-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The combination of the oxadiazole ring and the pyridine moiety also contributes to its distinct chemical and physical properties.
Properties
Molecular Formula |
C18H17BrN4O2 |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C18H17BrN4O2/c1-12-10-14(19)7-8-15(12)21-16(24)5-2-6-17-22-18(23-25-17)13-4-3-9-20-11-13/h3-4,7-11H,2,5-6H2,1H3,(H,21,24) |
InChI Key |
VDLOGPFPOAEKOJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.